2,2-Dibromo-2-cyanoacetamide

Description

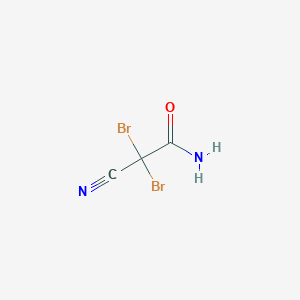

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dibromo-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIVKBHZENILKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032361 | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dibromo-3-nitrilopropionamide is a colorless to yellow liquid with a moldy pungent odor., White solid; [HSDB] Colorless to yellow liquid with a moldy pungent odor; [CAMEO] White powder; [MSDSonline], Solid | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 190 °C | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 g/100 mL (15,000 mg/L), In acetone, 35 g/100 mL; in ethanol, 25 g/100mL, 0.82 mg/L @ 25 °C (exp) | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0009 [mmHg], 9.0X10-4 mm Hg at 25 °C | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to "off white" crystalline solid | |

CAS No. |

10222-01-2 | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10222-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIBROMO-2-CYANOACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dibromo-2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOCYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N51QGL6MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 to 126 °C, 126 °C | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the Core Mechanism of Action of 2,2-Dibromo-2-cyanoacetamide (DBNPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-2-cyanoacetamide (DBNPA) is a rapid-acting, non-oxidizing biocide with a broad spectrum of activity against bacteria, fungi, and algae.[1][2] Its efficacy stems from its chemical structure, which facilitates a swift and irreversible reaction with key cellular components, leading to rapid microbial death.[2] This technical guide provides a detailed examination of the core mechanism of action of DBNPA, supported by quantitative data, comprehensive experimental protocols, and illustrative pathway and workflow diagrams. Understanding this mechanism is crucial for its effective application in industrial settings and for the development of new antimicrobial agents.

Core Mechanism of Action: Electrophilic Attack on Nucleophilic Targets

The primary mechanism of action of 2,2-Dibromo-2-cyanoacetamide is centered around its nature as a potent electrophile.[2] The molecule's structure, featuring two bromine atoms and a cyano group attached to a central carbon, creates a highly electron-deficient core, making it susceptible to nucleophilic attack.[1][2]

The biocidal action unfolds in a rapid, multi-step process:

-

Cellular Penetration: DBNPA quickly penetrates the microbial cell membrane.[3][4]

-

Reaction with Nucleophiles: Once inside the cell, DBNPA targets and reacts with nucleophilic functional groups, primarily the sulfur-containing thiol (-SH) groups found in amino acids like cysteine, which are integral components of many vital enzymes and proteins.[2][4] It can also react with nitrogen-containing amine (-NH₂) groups.[2]

-

Covalent Bond Formation: The reaction proceeds via a nucleophilic substitution, where the bromine atoms are displaced, and a strong, irreversible covalent bond is formed between the DBNPA remnant and the microbial biomolecule.[2]

-

Enzyme Inactivation and Metabolic Disruption: This irreversible binding inactivates critical enzymes, particularly those involved in redox reactions and cellular metabolism.[1][5] The disruption of these essential cellular functions, such as respiration and energy production, is catastrophic for the microorganism.[2]

-

Rapid Cell Death: The swift and widespread inactivation of essential proteins leads to a rapid cessation of cellular functions, resulting in cell death, often within minutes of exposure.[1][5]

This non-oxidizing mechanism distinguishes DBNPA from other biocides like chlorine, as it specifically targets functional groups rather than causing broad, non-specific oxidation of cellular components.[1]

Signaling Pathway Diagram

Quantitative Data on Efficacy and Degradation

The effectiveness of DBNPA is concentration and condition-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Efficacy of DBNPA

| Target Microorganism | Concentration (mg/L or ppm) | Effect | Contact Time | Reference |

| Legionella pneumophila | 5 | 99.9% reduction | 10 minutes | [1] |

| Legionella | 2 - 5 | 5-6 log reduction | 3 hours | [4] |

| Legionella | 2 - 4 | 6 log reduction | 2 hours | [4] |

| Legionella in biofilms | 10 | Complete kill | 12 hours | [4] |

| Sulfate-reducing bacteria | 10 | Effective control | Not specified | [3] |

| General bacteria, fungi, yeast, algae | 7.5 | >99% sterilization rate | 5 - 10 minutes | [3][4] |

| Pseudomonas fluorescens (MBC) | 10 | Minimum Bactericidal Concentration | 30 minutes | [6] |

| Rat Thymocytes (Cell Viability) | 0.005 (5 µM) | Significant decrease | 3 hours | [7] |

Table 2: Degradation and Half-life of DBNPA

| Condition | pH | Temperature (°C) | Half-life | Major Degradation Product(s) | Reference |

| Aqueous Hydrolysis | 5 | Not specified | 67 days | Dibromoacetic acid (DBAA) | [8] |

| Aqueous Hydrolysis | 7 | Not specified | 63 hours | Dibromoacetonitrile (B109444) (DBAN) | [8] |

| Aqueous Hydrolysis | 8 | Not specified | 2 hours | Not specified | [5][9] |

| Aqueous Hydrolysis | 9 | Not specified | 73 minutes | Dibromoacetonitrile (DBAN) | [5][8][9] |

| Soil | 4.8 - 7.5 | Not specified | 4 - 25 hours | Not specified | [1] |

| Photodegradation (Aqueous) | 5 | Not specified | 14.8 hours | Dibromoacetic acid (DBAA) | [10] |

| Photodegradation (Aqueous) | 7 | Not specified | 6.9 hours | Dibromoacetic acid (DBAA) | [10] |

| Photodegradation (Aqueous) | 9 | Not specified | 0.4 hours | Not specified | [10] |

| Whole Stillage | 4.6 | 32-35 | 85 minutes | Bromide ions and other unidentified compounds | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DBNPA.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of DBNPA required to kill a microbial population.

Materials:

-

DBNPA stock solution of known concentration

-

Sterile culture broth (e.g., Tryptic Soy Broth)

-

Bacterial culture in log phase (e.g., Pseudomonas fluorescens)

-

Sterile 96-well microplates

-

Sterile pipettes and tips

-

Incubator

-

Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

-

Inoculum Preparation: Culture the test microorganism in broth to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Serial Dilutions: Prepare a series of two-fold dilutions of the DBNPA stock solution in the 96-well microplate using sterile culture broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the DBNPA dilutions. Include a positive control (broth + inoculum, no DBNPA) and a negative control (broth only).

-

Incubation: Incubate the microplate at the optimal growth temperature for the microorganism for a specified contact time (e.g., 30 minutes).[6]

-

Subculturing: After the incubation period, transfer a small, standardized volume from each well to a sterile agar plate.

-

Second Incubation: Incubate the agar plates overnight at the optimal growth temperature.

-

MBC Determination: The MBC is the lowest concentration of DBNPA that results in no visible bacterial growth on the agar plate.

Experimental Workflow: MBC Determination

Assessment of Metabolic Activity using Resazurin (B115843) Assay

This assay measures the metabolic activity of cells, which is expected to decrease upon exposure to DBNPA.

Materials:

-

Bacterial culture treated with various concentrations of DBNPA and untreated controls

-

Resazurin sodium salt solution

-

96-well microplates

-

Fluorometer

Procedure:

-

Biocide Exposure: Expose bacterial cells to different concentrations of DBNPA for a defined period (e.g., 30 minutes). Include positive (autoclaved cells) and negative (untreated live cells) controls.

-

Resazurin Addition: Add resazurin solution to each well of a microplate containing the treated and control cell suspensions.

-

Incubation: Incubate the plate in the dark at an appropriate temperature for a set time to allow for the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: A decrease in fluorescence intensity in DBNPA-treated samples compared to the negative control indicates a reduction in metabolic activity.

Analysis of DBNPA Degradation by Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

This protocol allows for the quantification of DBNPA and its degradation products in a given matrix.

Materials:

-

DBNPA standard solution

-

Samples containing DBNPA (e.g., treated water, fermentation broth)

-

Methanol/water (50/50, v/v) as diluent

-

LC/MS/MS system with a suitable column (e.g., C18)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dispense samples into opaque containers to prevent photodegradation. Centrifuge and filter the samples through a 0.45 µm syringe filter.

-

Calibration Standards: Prepare a series of external calibration standards by diluting a DBNPA stock solution in the methanol/water diluent to known concentrations (e.g., 2, 5, 10, 20, 25 ppm).[11]

-

LC/MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC/MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Operate the mass spectrometer in negative ion mode, monitoring for the characteristic m/z ions of DBNPA (e.g., 238.8, 240.8, 242.8 m/z, corresponding to the [M-H]⁻ ion with different bromine isotopes).[11]

-

-

Quantification: Construct a calibration curve from the detector response of the external standards. Use this curve to determine the concentration of DBNPA in the unknown samples. The degradation can be tracked by measuring the decrease in DBNPA concentration over time.

Degradation Pathways

DBNPA is known for its rapid degradation in aqueous environments, which minimizes its environmental persistence. The degradation proceeds primarily through two pathways: hydrolysis and nucleophilic reaction/photodegradation.

-

Hydrolysis: This pathway is pH-dependent. In neutral to alkaline conditions, DBNPA undergoes hydrolysis, breaking the carbon-bromine bonds. At pH 7 and 9, the primary degradation product is dibromoacetonitrile (DBAN), while at a more acidic pH of 5, dibromoacetic acid (DBAA) is the main product.[1] Further hydrolysis can lead to the formation of carbon dioxide, ammonia, and bromide ions.[3][5]

-

Nucleophilic Reaction and Photodegradation: In the presence of nucleophiles (such as bisulfite) or upon exposure to UV light, DBNPA degrades to cyanoacetamide.[4]

DBNPA Degradation Pathway Diagram

Conclusion

The mechanism of action of 2,2-Dibromo-2-cyanoacetamide is a rapid and potent electrophilic attack on essential microbial proteins, leading to their irreversible inactivation and swift cell death. Its broad-spectrum efficacy, coupled with its rapid degradation into less harmful byproducts, makes it a highly effective biocide for various industrial applications. A thorough understanding of its mechanism, quantitative efficacy, and degradation pathways, as detailed in this guide, is paramount for its optimized and environmentally responsible use, as well as for providing a basis for the development of novel antimicrobial technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C9EW01018A [pubs.rsc.org]

- 7. lovibond.com [lovibond.com]

- 8. DBNPA - Ataman Kimya [atamanchemicals.com]

- 9. DBNPA - Ataman Kimya [atamanchemicals.com]

- 10. DBNPA - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dibromo-2-cyanoacetamide (DBNPA), a significant biocide utilized across various industries. The document details established synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the processes involved.

Introduction

2,2-Dibromo-2-cyanoacetamide, also known as 2,2-dibromo-3-nitrilopropionamide (DBNPA), is a broad-spectrum, non-oxidizing biocide effective against a wide range of microorganisms, including fungi that cause plant wilt.[1] Its rapid degradation in the environment and efficacy at low concentrations make it a valuable compound in industrial water treatment, paper mills, and as an antimicrobial agent.[1] The synthesis of DBNPA primarily involves the bromination of cyanoacetamide. Various methods have been developed to optimize this process, focusing on improving yield, purity, and atom economy.

Synthetic Methodologies

The core of DBNPA synthesis lies in the electrophilic substitution of the acidic methylene (B1212753) protons of cyanoacetamide with bromine. The primary synthetic routes involve the direct bromination of cyanoacetamide, with several variations aimed at improving the efficiency of bromine utilization.

1. Direct Bromination with Bromine:

The foundational method involves the direct reaction of cyanoacetamide with elemental bromine. A significant drawback of this approach is the concurrent production of hydrogen bromide (HBr), which consumes half of the bromine atoms, limiting the theoretical bromine utilization to 50%.[1][2]

2. Bromination with In Situ Oxidant:

To address the low efficiency of direct bromination, improved methods incorporate an oxidizing agent. The role of the oxidant is to regenerate bromine from the hydrogen bromide byproduct, thereby allowing for complete utilization of the bromine atoms. Commonly employed oxidizing agents include:

-

Sodium Hypochlorite (B82951): A cost-effective and readily available oxidant.

-

Sodium Bromate: Offers a fast reaction rate but at a higher raw material cost.[1][3]

-

Hydrogen Peroxide: An alternative oxidant, though the reaction can be exothermic and difficult to control.[1][4]

-

Chlorine Gas: Can be used to oxidize bromide ions to bromine in situ.[4][5]

The choice of oxidant can influence reaction conditions, cost, and safety considerations.

Data Presentation

The following tables summarize quantitative data from various synthetic protocols for 2,2-Dibromo-2-cyanoacetamide.

Table 1: Reactant Quantities and Molar Ratios

| Method | Cyanoacetamide (CAA) | Bromine Source | Molar Ratio (Bromine Source:CAA) | Oxidant | Molar Ratio (Oxidant:CAA) | Reference |

| Direct Bromination with Oxidant (Hypochlorite) | 16.8 g (0.2 mol) | Bromine (32 g) | 1:1 | 10% Sodium Hypochlorite (179 g) | ~1.2:1 | [1] |

| Oxybromination with Chlorine | 10 g (0.119 mol) | Sodium Bromide (30% solution, 84g) | 2.1:1 | Chlorine Gas | 1.3:1 (Cl:NaBr) | [4] |

| Bromination with Bromate Oxidant | 1 mole | Bromine (1 mole) | 1:1 | Sodium Bromate (1/3 mole) | 0.33:1 | [6][7] |

Table 2: Reaction Conditions and Product Yields

| Method | Solvent | Temperature | Reaction Time | Product Yield | Product Purity | Reference |

| Direct Bromination with Oxidant (Hypochlorite) | Crystallization Mother Liquor | < 20°C | ~35 minutes | 94.0% | Not Specified | [1] |

| Oxybromination with Chlorine | Water | 30-50°C | ~1 hour | 95% | 99.5% | [4] |

| Bromination with Bromate Oxidant | Water | < 40°C (preferably 15-25°C) | - | High | Not Specified | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of 2,2-Dibromo-2-cyanoacetamide.

Protocol 1: Synthesis using Bromine and Sodium Hypochlorite [1][2]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 16.8 g of cyanoacetamide.

-

Solvent Addition: Add 200 mL of the crystallization mother liquor from a previous batch.

-

Cooling: Cool the mixture to below 20°C using a water bath.

-

Bromine Addition: Under continuous stirring, add 32 g of bromine over a period of approximately 20 minutes.

-

Oxidant Addition: Add 179 g of a 10% sodium hypochlorite solution dropwise.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes.

-

Isolation and Purification: Filter the resulting precipitate. Wash the solid product twice with 50 mL of water.

-

Drying: Dry the product at 60°C to obtain the final product.

Protocol 2: Oxybromination using Sodium Bromide and Chlorine Gas [4]

-

Reaction Setup: To a 250 mL four-necked flask, add 10 g of cyanoacetamide and 84 g of a 30% sodium bromide mother liquor.

-

Chlorine Introduction: Introduce chlorine gas through a bottom-insert tube at a rate of approximately 4 L/h.

-

Temperature Control: Allow the temperature to rise naturally and maintain it between 30-50°C.

-

Reaction Monitoring: Monitor the reaction until completion, at which point the pH of the solution should be between 3 and 5.

-

Crystallization: Cool the reaction mixture with ice water to precipitate the white crystalline product.

-

Isolation and Drying: Isolate the product by suction filtration and dry to obtain 2,2-Dibromo-2-cyanoacetamide.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of 2,2-Dibromo-2-cyanoacetamide.

Caption: Chemical reaction pathway for the synthesis of DBNPA.

Caption: General experimental workflow for DBNPA synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. US3751444A - Process for the preparation of 2,2-dibromo-2-cyanoacetamide - Google Patents [patents.google.com]

- 4. CN101993391B - Method for preparing 2,2-dibromo-2-cyanoacetamide - Google Patents [patents.google.com]

- 5. CN101993391A - Method for preparing 2,2-dibromo-2-cyanoacetamide - Google Patents [patents.google.com]

- 6. Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Patent 0029567 [data.epo.org]

- 7. EP0029567A1 - Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 2,2-Dibromo-2-cyanoacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 2,2-Dibromo-2-cyanoacetamide (DBNPA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation, offering quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

2,2-Dibromo-2-cyanoacetamide, a potent biocide, exhibits solubility in a range of common organic solvents. This guide synthesizes available quantitative data, presents a representative experimental protocol for solubility determination based on established methods, and provides a visual workflow to aid in the understanding of the experimental process. The information contained herein is critical for the effective formulation and application of DBNPA in various industrial and pharmaceutical contexts.

Quantitative Solubility Data

The solubility of 2,2-Dibromo-2-cyanoacetamide in several organic solvents has been quantitatively determined. The following table summarizes the available data, providing a clear comparison of solubility across different solvent systems at a standardized temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Dimethylformamide | 25 | 120[1] |

| Polyethylene (B3416737) Glycol (PEG 200) | 25 | 120[2][3] |

| Acetone | 25 | 35[1] |

| Ethanol | 25 | 25[1] |

| Benzene | 20 | < 1.0 |

It is also reported that DBNPA is soluble in common organic solvents like acetone, benzene, dimethylformamide, ethanol, and polyethylene glycol.[4][5][6][7][8]

Experimental Protocols

While specific, detailed experimental protocols for the solubility determination of 2,2-Dibromo-2-cyanoacetamide are not extensively published in readily available literature, a representative methodology can be derived from standard practices such as the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility (Flask Method). This method is widely accepted for determining the saturation solubility of substances and can be adapted for use with organic solvents.

Representative Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of 2,2-Dibromo-2-cyanoacetamide in an organic solvent at a specified temperature.

1. Materials and Equipment:

-

2,2-Dibromo-2-cyanoacetamide (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation

-

Glass vials with screw caps

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2-Dibromo-2-cyanoacetamide to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

To further ensure the removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining suspended solid particles.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Quantify the concentration of 2,2-Dibromo-2-cyanoacetamide in the filtered solution using a validated analytical method, such as HPLC.

-

Prepare a series of standard solutions of DBNPA in the same solvent to generate a calibration curve.

-

Analyze the collected samples and determine their concentrations by comparing their responses to the calibration curve.

-

3. Data Calculation:

The solubility is typically expressed as grams of solute per 100 grams of solvent. The calculation is as follows:

Solubility ( g/100g solvent) = (Mass of DBNPA in sample / Mass of solvent in sample) x 100

Where:

-

Mass of DBNPA in sample = Concentration (from HPLC) x Volume of sample

-

Mass of solvent in sample = Mass of filtered solution - Mass of DBNPA in sample

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of 2,2-Dibromo-2-cyanoacetamide.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 2. CN103931610A - 20% DBNPA (2,2-dibromo-3-nitrilopropionamide) water-soluble liquor and preparation method thereof - Google Patents [patents.google.com]

- 3. CN103931610B - Water-soluble liquor of 20%DBNPA and preparation method thereof - Google Patents [patents.google.com]

- 4. DBNPA - Ataman Kimya [atamanchemicals.com]

- 5. thfine.com [thfine.com]

- 6. 2 2-dibromo-3-nitrilo-propionamide (DBNPA) - IRO Water Treatment [irowater.com]

- 7. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) - IRO Biocide [irobiocide.com]

- 8. 20% DBNPA (2,2-DIBROMO-3-NITRILOPROPIONAMIDE) - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2-Dibromo-2-cyanoacetamide (DBNPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2-Dibromo-2-cyanoacetamide (DBNPA), a potent biocide with wide-ranging industrial applications. Understanding its spectroscopic properties is crucial for quality control, formulation analysis, and degradation studies. This document outlines key spectroscopic data, detailed experimental protocols, and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for DBNPA.

Table 1: Mass Spectrometry Data

| Technique | Ion/Fragment (m/z) | Description |

| GC-MS | Not explicitly stated, but the technique is used for analysis.[1] | - |

| LC-MS/MS | 238.8, 240.8, 242.8 | [M-H]⁻ ion of DBNPA, corresponding to the various bromide isotopes.[2][3] |

Table 2: Infrared (IR) Spectroscopy Data

While specific peak assignments are not detailed in the provided search results, the availability of IR spectra is confirmed.[4][5] The presence of nitrile (C≡N) and amide (C=O, N-H) functional groups would be expected to produce characteristic absorption bands.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The availability of ¹H NMR and ¹³C NMR data is indicated, though specific chemical shifts and coupling constants are not provided in the search results.[4] For a related compound, 2-bromo-2-cyano-N,N-dimethylacetamide, ¹H NMR data is available.[6]

Experimental Protocols

A detailed methodology for the quantification of DBNPA using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has been described.[2][3]

2.1. LC-MS/MS Method for DBNPA Quantification

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase: A binary solvent system consisting of:

-

Flow Rate: 0.9 mL min⁻¹.[3]

-

Gradient Elution Program:

-

Mass Spectrometry Conditions:

-

Sample Handling:

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of DBNPA.

Caption: Workflow for the quantification of DBNPA using LC-MS/MS.

Synthesis and Chemical Properties

DBNPA can be synthesized by the bromination of cyanoacetamide.[7] It is a white to light yellow crystalline powder with a musty, pungent odor.[8] DBNPA is soluble in organic solvents like acetone, polyethylene (B3416737) glycol, benzene, and ethanol, and slightly soluble in water.[8] Its stability in aqueous solutions is pH-dependent, with decomposition occurring more readily under alkaline conditions.[8]

References

- 1. 2,2-Dibromo-2-cyanoacetamide - analysis - Analytice [analytice.com]

- 2. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,2-Dibromo-2-cyanoacetamide(10222-01-2) MS [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-BROMO-2-CYANO-N,N-DIMETHYLACETAMIDE(15430-62-3) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Industrial Fungicide 2 2-Dibromo-2-Cyanoacetamide DBNPA 99% Purity CAS 10222-01-2 - Buy DBNPA for water treatment, DBNPA 99%, 99% Purity DBNPA Product on Sinobio Chemistry [sinobiochemistry.com]

An In-Depth Technical Guide to 2,2-Dibromo-2-cyanoacetamide (DBNPA)

CAS Number: 10222-01-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dibromo-2-cyanoacetamide (DBNPA), a fast-acting, broad-spectrum biocide. This document consolidates critical information on its chemical and physical properties, synthesis, mechanism of action, applications in research and industry, and relevant experimental protocols.

Chemical and Physical Properties

2,2-Dibromo-2-cyanoacetamide, also known as DBNPA, is a white to off-white crystalline powder.[1][2] It is recognized for its high reactivity and efficacy as a non-oxidizing biocide.[3]

| Property | Value | References |

| Molecular Formula | C₃H₂Br₂N₂O | [1] |

| Molecular Weight | 241.87 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 122-125 °C | [1] |

| Solubility | Soluble in acetone, polyethylene (B3416737) glycol, benzene, ethanol. Slightly soluble in water. | [2] |

| Stability | Stable in acidic conditions; decomposes in alkaline conditions or in the presence of hydrogen sulfide. | [2] |

Synthesis of 2,2-Dibromo-2-cyanoacetamide

The primary method for synthesizing DBNPA involves the bromination of cyanoacetamide.[4] An improved method utilizes an oxidant to regenerate bromine from the hydrobromic acid byproduct, thus increasing the efficiency of bromine utilization.[4]

Experimental Protocol: Synthesis via Bromination with Hypochlorite (B82951) Oxidation[4]

This protocol describes a lab-scale synthesis of DBNPA with in-situ oxidation of the bromide byproduct.

Materials:

-

Cyanoacetamide

-

Crystallization mother liquor (from a previous synthesis)

-

Bromine

-

10% Sodium hypochlorite solution

-

Water

-

500 mL four-necked bottle

-

Water bath

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Add 16.8 grams of cyanoacetamide to a 500 mL four-necked bottle.

-

Add 200 mL of crystallization mother liquor.

-

Place the reaction bottle in a water bath and cool to below 20 °C.

-

While stirring, add 32 grams of bromine over approximately 20 minutes.

-

Add 179 grams of 10% sodium hypochlorite solution dropwise.

-

Continue stirring for 15 minutes after the addition is complete.

-

Filter the resulting precipitate.

-

Wash the precipitate twice with 50 mL of water each time.

-

Dry the final product at 60 °C.

This method can yield approximately 45.5 grams of DBNPA with a purity of around 94.0%.[4]

Synthesis Workflow Diagram

Mechanism of Action

DBNPA functions as a potent biocide through its electrophilic nature.[1][3] Its primary mechanism of action involves the rapid and irreversible inactivation of essential microbial enzymes.

-

Cellular Penetration: DBNPA quickly penetrates the cell membrane of microorganisms.[1]

-

Reaction with Nucleophiles: Once inside the cell, the electrophilic bromine atoms of DBNPA react with nucleophilic functional groups, particularly the thiol (-SH) groups found in sulfur-containing amino acids like cysteine, which are crucial components of many enzymes.[1][3]

-

Enzyme Inactivation: This reaction forms a covalent bond between the DBNPA molecule and the enzyme, leading to its inactivation.[1] This disrupts critical metabolic pathways, such as respiration.[3]

-

Cell Death: The widespread inactivation of essential enzymes leads to a rapid cessation of cellular functions and ultimately, cell death, often within minutes of exposure.[1]

DBNPA's Mechanism of Action

Antimicrobial Efficacy

DBNPA exhibits broad-spectrum activity against bacteria, fungi, and algae.[5] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | Test | Concentration (ppm) | References |

| Pseudomonas aeruginosa | Resistance Factor vs. Planktonic Cells | 29 (Resistance Factor) | [6] |

| Staphylococcus aureus | MIC | 250 | [7] |

| Aspergillus terreus | MIC | 100 | [7] |

| Candida albicans | MIC | 100 | [7] |

| Legionella pneumophila | 99.9% reduction | 5 (within 10 minutes) | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of DBNPA against a bacterial strain.

Materials:

-

DBNPA stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilutions: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the DBNPA stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as the positive control (growth control), and well 12 (containing only uninoculated MHB) serves as the negative control (sterility control).

-

Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of DBNPA that completely inhibits visible growth of the organism as detected by the unaided eye.

Analytical Methods

Accurate quantification of DBNPA in various matrices is crucial for its effective application and for monitoring its environmental fate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the precise quantification of DBNPA.

Protocol: HPLC-MS/MS for DBNPA in an Aqueous Matrix [8]

-

System: Shimadzu SPD 20 HPLC system with a triple quadrupole mass spectrometer (e.g., 3200 QTrap, AB Sciex) with an ESI turbo ion source.

-

Column: A suitable C18 column.

-

Mobile Phase: A binary solvent system of:

-

Solvent A: 0.1% (w/v) formic acid in water

-

Solvent B: 0.1% (w/v) formic acid in methanol

-

-

Column Temperature: 40 °C

-

Detection: Mass spectrometry, monitoring for the characteristic m/z ions of DBNPA.

Colorimetric Field Test (DPD Method)

A modified N,N-diethyl-p-phenylenediamine (DPD) colorimetric method can be used for rapid, on-site estimation of DBNPA concentrations in water.[9]

Principle: This method is adapted from the standard DPD test for chlorine. One of the bromine atoms in DBNPA reacts with the DPD reagent to produce a pink color, the intensity of which is proportional to the DBNPA concentration.[9]

Procedure Outline: [10]

-

Collect a water sample in two sample cells (one for the blank, one for the test).

-

To the test sample, add a DPD total chlorine reagent powder pillow and mix.

-

Allow a specific reaction time (e.g., 3 minutes) for color development.[9]

-

Measure the absorbance using a colorimeter or compare the color to a color comparator wheel.

-

Convert the reading (typically in ppm of total chlorine) to ppm of DBNPA using a conversion factor (e.g., multiply the chlorine reading by 3.4).[9]

Note: This method assumes no background chlorine or bromine is present in the sample.[10]

DPD Method Workflow

Toxicological Summary

DBNPA is classified as a toxic substance and requires careful handling.

| Toxicity Endpoint | Species | Value | References |

| Acute Oral LD₅₀ | Rat | 178 mg/kg (female), 235 mg/kg (male) | [1] |

| Acute Dermal LD₅₀ | Rabbit | >2 g/kg | [1] |

| Skin Irritation | Rabbit | Moderate irritant | [3] |

| Eye Irritation | Rabbit | Potent irritant | [3] |

| Sensitization | Skin sensitizer | [3] |

Applications in Research and Drug Development

While primarily used as an industrial biocide, DBNPA's potent and rapid antimicrobial activity makes it a useful reference compound in the development and screening of new antimicrobial agents.[1] Its well-characterized mechanism of action provides a benchmark for evaluating novel compounds that target similar cellular pathways. The rapid degradation of DBNPA is also a key feature, making it a model for developing biocides with limited environmental persistence.[3]

References

- 1. DBNPA - Wikipedia [en.wikipedia.org]

- 2. irochemical.com [irochemical.com]

- 3. nbinno.com [nbinno.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. DBNPA - Ataman Kimya [atamanchemicals.com]

- 6. Role of dose concentration in biocide efficacy against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ataman-chemicals.com [ataman-chemicals.com]

- 8. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. envirotech.com [envirotech.com]

- 10. scribd.com [scribd.com]

Toxicological Profile of 2,2-Dibromo-3-nitrilopropionamide (DBNPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a broad-spectrum, non-oxidizing biocide widely used in industrial applications to control the growth of bacteria, fungi, and algae. Its efficacy is attributed to its rapid action and subsequent degradation in aqueous environments. This technical guide provides a comprehensive overview of the toxicological profile of DBNPA, consolidating available data on its acute, sub-chronic, and developmental toxicity, as well as its genotoxic potential and mechanism of action. While extensive data exists for certain endpoints, this guide also highlights areas where publicly available information, particularly regarding chronic toxicity, carcinogenicity, reproductive toxicity, and toxicokinetics, remains limited. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed where information is available. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,2-Dibromo-3-nitrilopropionamide |

| CAS Number | 10222-01-2 |

| Molecular Formula | C₃H₂Br₂N₂O |

| Molecular Weight | 241.87 g/mol |

| Appearance | Off-white solid |

| Melting Point | 122-125 °C |

| Water Solubility | 1.5 g/100 mL at 25°C |

| Vapor Pressure | 9.0 x 10⁻⁴ mmHg at 25°C |

Toxicological Profile

Acute Toxicity

DBNPA exhibits moderate to high acute toxicity via the oral and inhalation routes and slight toxicity via the dermal route.[1][2]

| Test (Species) | Result | Toxicity Category | Reference |

| Oral LD₅₀ (Rat) | 178 mg/kg (Female) | II | [1] |

| 235 mg/kg (Male) | II | [1] | |

| Dermal LD₅₀ (Rabbit) | >2 g/kg | III | [1] |

| Inhalation LC₅₀ (Rat) | 0.32 mg/L (4-hour exposure) | II | [1] |

| Eye Irritation (Rabbit) | Corrosive | I | [1] |

| Skin Irritation (Rabbit) | Moderate Dermal Irritant | III | [1] |

| Dermal Sensitization (Guinea Pig) | Dermal Sensitizer | N/A | [1] |

Toxicity Categories are based on the U.S. EPA classification system, where Category I is the highest toxicity category.

Experimental Protocols:

-

Acute Oral Toxicity (Rat): While the specific study protocol for the cited LD₅₀ values is not detailed in the available literature, such studies are typically conducted following OECD Guideline 401 or 423. This involves administering the test substance via gavage to fasted animals and observing them for mortality and clinical signs of toxicity for up to 14 days.

-

Acute Dermal Toxicity (Rabbit): This test is generally performed according to OECD Guideline 402. The substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and signs of toxicity.

-

Acute Inhalation Toxicity (Rat): Typically follows OECD Guideline 403. Animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a specified period (e.g., 4 hours), followed by an observation period.

-

Dermal and Eye Irritation (Rabbit): These studies follow OECD Guidelines 404 and 405, respectively. For dermal irritation, the substance is applied to a small patch of skin. For eye irritation, the substance is instilled into the conjunctival sac of one eye. The sites are then observed for signs of irritation such as erythema, edema, and corneal opacity.

-

Dermal Sensitization (Guinea Pig): The Guinea Pig Maximization Test (GPMT) or the Buehler test (OECD Guideline 406) are common methods. The GPMT involves an intradermal induction phase with the test substance and Freund's Complete Adjuvant, followed by a topical induction and a later topical challenge to assess the sensitization response.

Sub-chronic Toxicity

A 90-day oral gavage study in rats has been conducted.[3]

| Study | Species | Doses | NOAEL | LOAEL | Effects at LOAEL |

| 90-day oral gavage | Rat | 0, 5, 13, 30 mg/kg/day | 5 mg/kg/day | 13 mg/kg/day | Breathing difficulty, weight loss, and some mortality. |

Experimental Protocol:

-

90-Day Oral Toxicity in Rodents (OECD Guideline 408): In a typical study, the test substance is administered daily to groups of animals (e.g., rats) in graduated doses for 90 days. The route of administration is often oral (gavage or in feed). Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine are collected for clinical pathology, and a full necropsy and histopathological examination of organs are performed.

Chronic Toxicity and Carcinogenicity

Publicly available, detailed long-term chronic toxicity (e.g., 1-2 year) and carcinogenicity bioassays for DBNPA are limited. However, a 2019 U.S. EPA draft risk assessment mentions the receipt and review of a combined chronic/carcinogenicity study in rats, which was deemed acceptable.[3] While some sources state that DBNPA is not carcinogenic, the full data and experimental protocols from this pivotal study are not readily accessible in the public domain.[4][5]

Data Gap: Detailed quantitative data and experimental protocols for chronic toxicity and carcinogenicity are not available in the reviewed literature.

Genotoxicity

DBNPA has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is generally considered to be non-mutagenic.[1]

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and Without | Negative |

| In vitro Mammalian Cell Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells (HGPRT locus) | With and Without | Negative |

| In vitro Chromosomal Aberration Assay | Human lymphocytes | With and Without | Weak Positive |

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test) (OECD Guideline 471): This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to the control.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Cultured mammalian cells, such as human lymphocytes, are exposed to the test substance with and without metabolic activation. After an appropriate incubation period, the cells are arrested in metaphase, harvested, and stained. The chromosomes are then examined microscopically for structural aberrations.

Reproductive and Developmental Toxicity

DBNPA has been identified as a developmental toxicant in rabbits.

| Study | Species | Doses (mg/kg/day) | Maternal NOEL (mg/kg/day) | Developmental NOEL (mg/kg/day) | Developmental Effects | Reference |

| Prenatal Developmental Toxicity (Oral) | Rabbit | Not specified, but included 10 and 30 | 30 | 10 | Structural alterations (retarded ossification of several fetal skeleton elements) at a maternally non-toxic dose. | [1][2] |

Data Gap: Detailed information on multigenerational reproductive toxicity studies (e.g., following OECD Guideline 416) for DBNPA, which would assess effects on fertility and reproductive performance across generations, is not available in the public domain.

Experimental Protocol:

-

Prenatal Developmental Toxicity Study (OECD Guideline 414): Pregnant animals (e.g., rabbits) are administered the test substance daily during the period of organogenesis. The dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

Data Gap: There is a significant lack of publicly available data on the toxicokinetics of DBNPA in mammals. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not described in the reviewed literature.

Mechanism of Action

DBNPA is an electrophilic biocide that acts by reacting with nucleophilic components within microbial cells, leading to the disruption of essential cellular processes and rapid cell death.[1] The primary mechanism involves the reaction of DBNPA's electrophilic bromine atoms with sulfur-containing groups (thiols) in proteins and other biomolecules, such as glutathione (B108866) and cysteine.[4] This reaction forms covalent bonds, leading to the inactivation of critical enzymes involved in metabolism and respiration.

Environmental Fate and Degradation

DBNPA degrades rapidly in aquatic environments through hydrolysis and, to a lesser extent, photodegradation. The rate of hydrolysis is highly pH-dependent, being much faster under alkaline conditions.[1][4]

-

At pH 5: The primary degradation product is dibromoacetic acid (DBAA).

-

At pH 7 and 9: The major degradation product is dibromoacetonitrile (B109444) (DBAN).[1]

These degradation products themselves may have toxicological profiles of concern.[6]

Ecotoxicology

DBNPA is classified as very toxic to aquatic organisms.[4]

| Test (Species) | Result | Toxicity |

| Fish (Freshwater) | Moderately Toxic | |

| Aquatic Invertebrates (Freshwater) | Moderately to Highly Toxic | |

| Algae | Highly Toxic | |

| Birds (Acute Oral) | Highly Toxic |

Due to its rapid degradation, the environmental risk is related to both the parent compound and its degradation products.

Conclusion

DBNPA is a biocide with a well-characterized profile for acute toxicity, skin and eye irritation, and skin sensitization. It is not considered genotoxic based on a standard battery of tests. A developmental toxicity study in rabbits has identified a NOEL of 10 mg/kg/day. While a combined chronic toxicity/carcinogenicity study in rats has been conducted and reviewed by regulatory agencies, the detailed results are not widely available in the public literature, representing a significant data gap for a comprehensive risk assessment. Similarly, there is a lack of publicly available data on multigenerational reproductive toxicity and the toxicokinetics of DBNPA in mammals. The mechanism of action is understood to be a rapid electrophilic attack on essential microbial biomolecules. Its fast environmental degradation, which is pH-dependent, mitigates long-term persistence, but the toxicity of its degradants requires consideration in environmental risk assessments. Further public dissemination of the results from key long-term studies would be beneficial for a complete understanding of the toxicological profile of DBNPA.

References

- 1. DBNPA - Wikipedia [en.wikipedia.org]

- 2. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. DBNPA - Ataman Kimya [atamanchemicals.com]

- 5. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DBNPA - Ataman Kimya [atamanchemicals.com]

The Environmental Fate of 2,2-Dibromo-2-cyanoacetamide (DBNPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-2-cyanoacetamide (DBNPA) is a broad-spectrum biocide widely utilized in industrial processes such as water treatment, paper manufacturing, and oil and gas extraction to control microbial growth. Its efficacy as an antimicrobial agent is well-established; however, its environmental fate is a critical aspect of its overall risk assessment. This technical guide provides an in-depth analysis of the environmental degradation and partitioning of DBNPA, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to support research and development efforts.

Core Environmental Fate Processes

The environmental persistence and transformation of DBNPA are governed by several key processes: hydrolysis, photolysis, biodegradation, and partitioning between soil and water. DBNPA is known for its rapid degradation in aqueous environments, a characteristic that is highly dependent on environmental conditions, particularly pH.

Hydrolysis

Hydrolysis is a primary degradation pathway for DBNPA, with the rate being highly pH-dependent. Degradation is significantly faster under neutral to alkaline conditions compared to acidic environments.

Table 1: Hydrolysis Half-Life of DBNPA at 25°C

| pH | Half-Life | Reference |

| 5.0 | 67 days | [1] |

| 6.0 | 155 hours | [1] |

| 7.0 | 9 - 63 hours | [1][2] |

| 7.3 | 8.8 hours | [1] |

| 7.7 | 5.8 hours | [1] |

| 8.0 | 2.0 hours | [1] |

| 8.9 | 0.34 hours (20.4 minutes) | [1] |

| 9.0 | 73 minutes | [1] |

The degradation products of hydrolysis also vary with pH. At a pH of 5, the major degradation product is dibromoacetic acid (DBAA). As the pH increases to 7 and 9, dibromoacetonitrile (B109444) (DBAN) becomes the predominant degradation product.[3] Further hydrolysis under neutral or slightly alkaline conditions can lead to the formation of ammonia, carbon dioxide, bromide ions, and cyanoacetic acid.[3]

Photolysis

DBNPA is susceptible to photodegradation, particularly in the presence of sunlight. This process significantly contributes to its degradation in sunlit aquatic environments and the atmosphere.

Table 2: Photolysis Half-Life of DBNPA in Aqueous Solutions

| pH | Condition | Half-Life | Major Degradation Product(s) | Reference |

| 5 | Sunlight | 14.8 hours | Dibromoacetic acid (63.7%) | [1] |

| 7 | Sunlight | 6.9 hours | Dibromoacetic acid (74.9%) | [1] |

| - | Sunlight | 99% loss in 28 days | Not specified | [1] |

In the atmosphere, vapor-phase DBNPA is degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 8 days.[3]

Biodegradation

DBNPA is biodegradable under both aerobic and anaerobic conditions, although it is not considered readily biodegradable under the stringent conditions of some standard tests. The rate of biodegradation can be influenced by the concentration of DBNPA, with higher concentrations potentially inhibiting microbial activity.

Table 3: Biodegradation of DBNPA

| Study Type | Conditions | Half-Life/Degradation | Key Findings | Reference |

| Aerobic and Anaerobic Metabolism | Aquatic environment | < 4 hours | Rapid degradation observed. | [4] |

| OECD 301B (CO2 Evolution Test) | 0.06 mg/L DBNPA | 78% mineralization to CO2 in 28 days | Extensive mineralization at environmentally relevant concentrations. | [5] |

| OECD 301B (CO2 Evolution Test) | 0.6 mg/L DBNPA | 11% mineralization in 28 days | Inhibition of biodegradation at higher concentrations. | [5] |

| Soil Metabolism | Various soil types (pH 4.8-7.5) | 4 to 25 hours | Rapid degradation in soil. | [3] |

Ultimate biodegradation products include ammonia, carbon dioxide, and bromide ions.[4]

Soil Sorption and Mobility

The potential for DBNPA to adsorb to soil and sediment is low, indicating high mobility in soil. This is consistent with its relatively low octanol-water partition coefficient (Log Kow).

Table 4: Soil Sorption Coefficients for DBNPA

| Soil Type | Freundlich Kads | Koc (Organic Carbon-Normalized Sorption Coefficient) | Mobility Classification | Reference |

| Silty clay loam | 2.05 | 99.5 | Mobile | [6] |

| Loamy sand | 0.367 | - | Very Mobile | [6] |

| Sandy clay loam | 0.782 | - | Mobile | [6] |

| Loamy sand (sediment) | 1.55 | - | Mobile | [6] |

DBNPA is not expected to significantly adsorb to suspended solids and sediment in water.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental fate studies. The following sections outline the typical experimental protocols for key studies based on established guidelines.

Hydrolysis Rate Determination (Following OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of DBNPA as a function of pH.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Procedure:

-

A stock solution of DBNPA is prepared in a suitable solvent.

-

The stock solution is added to the buffer solutions to achieve a known initial concentration.

-

The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Samples are collected at various time intervals.

-

The concentration of DBNPA and its major degradation products (DBAA and DBAN) in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).

-

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH value, assuming pseudo-first-order kinetics.

Photolysis Study (Following OECD Guideline 316)

-

Objective: To determine the rate of direct photolysis of DBNPA in water.

-

Test System: Sterile aqueous buffer solutions (e.g., pH 5 and 7) or natural water samples.

-

Procedure:

-

Solutions of DBNPA are prepared in the test water.

-

The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Dark control samples are incubated under the same conditions but shielded from light.

-

Samples are taken from both irradiated and dark control solutions at specific time points.

-

The concentration of DBNPA and its photoproducts is quantified using an appropriate analytical method.

-

-

Data Analysis: The photolysis rate constant and half-life are calculated. The quantum yield can also be determined to model photolysis rates under different environmental conditions.

Ready Biodegradability Test (Following OECD Guideline 301B - CO₂ Evolution Test)

-

Objective: To assess the ready biodegradability of DBNPA by aerobic microorganisms.

-

Test System: A mineral medium containing a known concentration of DBNPA as the sole source of organic carbon, inoculated with activated sludge from a municipal wastewater treatment plant.

-

Procedure:

-

The test mixture is incubated in the dark in a sealed flask at a constant temperature (e.g., 22 ± 1°C) for 28 days.

-

CO₂-free air is passed through the test system.

-

The evolved CO₂ is trapped in a solution of barium or sodium hydroxide.

-

The amount of trapped CO₂ is determined by titration.

-

Blank controls (inoculum only) and reference controls (with a readily biodegradable substance) are run in parallel.

-

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the DBNPA-containing flask to the theoretical maximum amount of CO₂ that could be produced.

Soil Adsorption/Desorption Study (Following OECD Guideline 106 - Batch Equilibrium Method)

-

Objective: To determine the adsorption and desorption characteristics of DBNPA in different soil types.

-

Test System: Several soil types with varying organic carbon content, clay content, and pH.

-

Procedure:

-

Adsorption Phase:

-

Aqueous solutions of DBNPA at different concentrations are prepared in a 0.01 M CaCl₂ solution.

-

Known masses of soil are equilibrated with the DBNPA solutions in centrifuge tubes.

-

The tubes are shaken for a predetermined equilibrium time.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of DBNPA in the aqueous phase is measured.

-

-

Desorption Phase:

-

The supernatant from the adsorption phase is replaced with a DBNPA-free CaCl₂ solution.

-

The tubes are shaken again to reach a new equilibrium.

-

The concentration of DBNPA in the aqueous phase is measured.

-

-

-

Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The organic carbon-normalized sorption coefficient (Koc) is also determined using the Freundlich adsorption isotherm.

Visualizations

DBNPA Degradation Pathways

Caption: Major degradation pathways of DBNPA via hydrolysis, photolysis, and biodegradation.

Experimental Workflow for a Typical Environmental Fate Study

Caption: A generalized workflow for conducting an environmental fate study of DBNPA.

Logical Relationships in DBNPA's Environmental Distribution

References

- 1. york.ac.uk [york.ac.uk]

- 2. DBNPA - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 5. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]